molecular formula C15H16N2 B181050 4-[4-(Dimethylamino)styryl]pyridine CAS No. 889-36-1

4-[4-(Dimethylamino)styryl]pyridine

Cat. No. B181050
CAS RN: 889-36-1
M. Wt: 224.3 g/mol
InChI Key: LIXUVTQYCRSIET-ONEGZZNKSA-N
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Description

“4-[4-(Dimethylamino)styryl]pyridine” is a chemical compound with the molecular formula C15H16N2 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals . It is also known as a hemicyanine dye that can be used as a fluorescence probe .


Molecular Structure Analysis

The molecular weight of “this compound” is 224.30 g/mol . The linear formula of this compound is C15H16N2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 245-247 °C (dec.) (lit.) and a maximum wavelength (λmax) of 377 nm .

Scientific Research Applications

1. Surface Plasmon Resonance Spectroscopy

4-(Dimethylamino)pyridine is used in the formation of adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces. Surface plasmon resonance spectroscopy monitors the thickness changes of these layers, demonstrating the interaction between anionic polyelectrolytes and 4-(dimethylamino)pyridine-modified gold surfaces and nanoparticles (Gandubert & Lennox, 2006).

2. Catalysis in Organic Synthesis

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) acts as a recyclable catalyst for acylation of inert alcohols and phenols under base-free conditions. Its reaction mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, highlighting its application in organic synthesis (Liu et al., 2014).

3. Iodolactonisation Catalyst

4-(Dimethylamino)pyridine serves as an effective catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, aiding in the formation of γ-lactones and δ-lactones under neutral conditions (Meng et al., 2015).

4. Enantioselective Synthesis in Asymmetric Catalysis

Enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines are prepared using chemoenzymatic routes, with applications in enantioselective nucleophilic catalysis for stereoselective construction of quaternary centers (Busto et al., 2006).

5. Photoinduced Intramolecular Electron Transfer

4-(Dimethylamino)pyridine (DMAP) and its derivatives exhibit solvent-dependent dual fluorescence. Studies of their electronic structures and molecular geometries provide insights into the TICT state model, relevant to photochemistry (Szydłowska et al., 2003).

6. Nucleophilic Catalysis

4-(Dimethylamino)pyridine (4-DMAP) is a known catalyst for esterification and acyl transfer reactions. Its catalytic potential extends to enantioselective transformations, and the mechanism of its catalysis has been studied in detail (Spivey & Arseniyadis, 2004).

7. G-Quadruplex Binding Ligand Synthesis

4'-Aryl-2,6-bis(4-aminophenyl)pyridine, a compound with potential cancer treatment applications, is synthesized using a microfluidic platform. This approach controls chemical reactivity and selectivity in synthesizing compounds for biological applications (Smith et al., 2009).

8. Synthesis Optimization

The synthesis of 4-dimethylamino-pyridine, a high acylating catalyst, has been optimized. This process involves mild reaction conditions and cost-effective starting materials (Yin Guo-qiang, 2002).

9. Chiral Lewis Base Catalysis

"Planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP) have been developed for diverse processes like the Staudinger synthesis of beta-lactams and kinetic resolution of amines, expanding the scope of nucleophilic catalysis (Fu, 2004).

10. Fluorescent Probe for Cell Microviscosity

Substituted 4-[4-(dimethylamino)styryl]pyridinium salt serves as a fluorescent probe for determining cell microviscosity. This application is significant in biosensing and cellular studies (Wandelt et al., 2003).

Safety and Hazards

“4-[4-(Dimethylamino)styryl]pyridine” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), targeting the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Relevant Papers The relevant papers on “this compound” include studies on its excited-state dynamics and its fungi/bactericidal activities . Further details and insights can be obtained by reviewing these papers .

properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-pyridin-4-ylethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-17(2)15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h3-12H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXUVTQYCRSIET-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903504
Record name NoName_4182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

889-36-1
Record name NSC146836
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146836
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[4-(Dimethylamino)styryl]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the basic structure of 4-[4-(Dimethylamino)styryl]pyridine and its key spectroscopic properties?

A1: this compound (DMASP) is an organic compound with a conjugated system that gives it interesting photophysical properties. While its molecular formula and weight are not explicitly mentioned in the provided abstracts, its structure consists of a pyridine ring linked to a dimethylaniline moiety via a styryl group (a substituted ethylene). This structure leads to a strong absorption in the UV-Vis region and fluorescence emission, making it suitable for applications in optical sensing, as demonstrated by its incorporation into humidity-responsive fluorescent films. [] The specific wavelengths for absorption and emission maxima, as well as molar absorptivity, would require referencing the full research papers.

Q2: How does this compound interact with benzoyl peroxide, and what is the significance of this interaction?

A2: Research indicates that DMASP can form a complex with benzoyl peroxide, accelerating the latter's decomposition. [] This interaction is evidenced by the non-linear relationship between the decomposition rate constant and benzoyl peroxide concentration. This complex formation is attributed to the electron-donating nature of the dimethylamino group in DMASP. This finding is significant because it sheds light on the potential of DMASP and similar compounds as initiators or catalysts in polymerization reactions where benzoyl peroxide is commonly used.

Q3: Can you explain the role of this compound as a photobase and its significance in proton-coupled electron transfer (PCET) reactions?

A3: DMASP exhibits photobase properties, meaning it becomes more basic upon photoexcitation. [] Studies using transient absorption and fluorescence upconversion measurements have unveiled the excited-state dynamics of DMASP in the presence of hexafluoroisopropanol (HFIP), a solvent that facilitates PCET. The research demonstrates that photoexcited DMASP undergoes proton abstraction from HFIP, forming a protonated species within picoseconds. [] This finding underscores the importance of DMASP as a model system for investigating PCET processes, particularly those relevant to photocatalysis and energy conversion.

Q4: How does the structure of this compound influence its reactivity with 2,4,6-trinitrohalobenzenes?

A4: Research has focused on understanding the reaction mechanism between DMASP and 2,4,6-trinitrohalobenzenes, serving as a model for activated nucleophilic substitution reactions. [, ] While the specific details of the structure-activity relationship require further investigation, it is suggested that the electron-rich nature of the dimethylamino group in DMASP plays a crucial role in its nucleophilic attack on the electron-deficient 2,4,6-trinitrohalobenzene ring.

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